molecular formula C16H11F3N2O B3148290 4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 64124-10-3

4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B3148290
CAS RN: 64124-10-3
M. Wt: 304.27 g/mol
InChI Key: FBTJYTULYPXLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one, also known as TFP, is a chemical compound with potential applications in scientific research. TFP is a pyrazolone derivative that has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one exerts its pharmacological effects through its interaction with specific molecular targets. As a COX-2 inhibitor, this compound binds to the active site of the enzyme and prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. As a GPCR modulator, this compound binds to specific receptor subtypes and alters their signaling activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. As a COX-2 inhibitor, this compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. As a GPCR modulator, this compound has been shown to affect cellular processes such as calcium signaling, cAMP production, and receptor internalization.

Advantages and Limitations for Lab Experiments

4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one has several advantages as a tool for scientific research. It is a selective inhibitor of COX-2, which allows for the specific targeting of this enzyme without affecting other related enzymes. This compound also exhibits selective activity towards certain GPCR subtypes, which allows for the study of specific signaling pathways. However, this compound also has limitations as a research tool, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

Future research on 4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one could focus on its potential as a therapeutic agent for treating inflammation-related diseases, such as arthritis and inflammatory bowel disease. Further studies could also investigate the molecular mechanisms underlying this compound's effects on GPCR signaling pathways, as well as its potential as a tool for studying GPCR function. Additionally, research could focus on improving the solubility and bioavailability of this compound for use in in vivo experiments.

Scientific Research Applications

4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one has potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. One of the main applications of this compound is as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound has been shown to exhibit potent COX-2 inhibitory activity and may have potential as a therapeutic agent for treating inflammation-related diseases.
This compound has also been studied for its potential as a modulator of G protein-coupled receptors (GPCRs), a class of membrane proteins involved in a wide range of physiological processes. This compound has been shown to exhibit selective activity towards certain GPCRs and may have potential as a tool for studying GPCR signaling pathways.

properties

IUPAC Name

4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)12-7-4-8-13(9-12)21-15(22)14(10-20-21)11-5-2-1-3-6-11/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTJYTULYPXLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8.2 grams of the atropic acid, methyl ester, (prepared in Example 11), 8.5 grams 3-(trifluoromethyl)-phenyl-hydrazine hydrochloride, 100 ml. benzene and 4 grams triethylamine, was refluxed overnight and worked up to yield 6.5 grams of 4-phenyl-1-(α,α, α-trifluoro-3-tolyl)-3-pyrazolin-5-one having a melting point of about 210°-213° C.
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8.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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